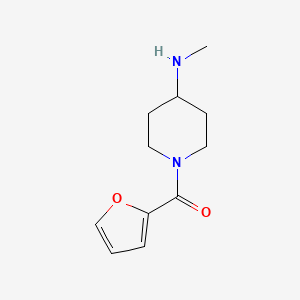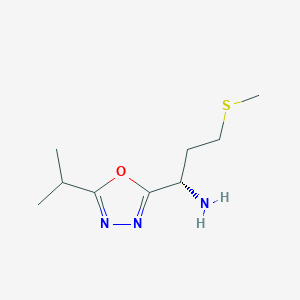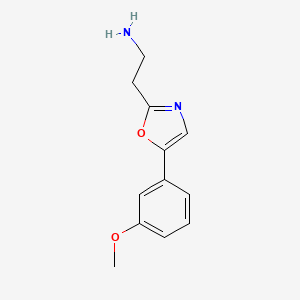
2-(5-(3-Methoxyphenyl)oxazol-2-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(3-Methoxyphenyl)oxazol-2-yl)ethanamine: is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a methoxyphenyl group attached to the oxazole ring, which is further connected to an ethanamine chain. The molecular formula of this compound is C12H14N2O2 , and it has a molecular weight of 218.25 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-(3-Methoxyphenyl)oxazol-2-yl)ethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxybenzoyl chloride with an amino alcohol, followed by cyclization to form the oxazole ring . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the oxazole ring or the ethanamine chain, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: 2-(5-(3-Methoxyphenyl)oxazol-2-yl)ethanamine is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions or as a precursor in the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of 2-(5-(3-Methoxyphenyl)oxazol-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and the methoxyphenyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The ethanamine chain may also contribute to the compound’s overall activity by enhancing its solubility and bioavailability .
Comparaison Avec Des Composés Similaires
- 2-(5-(3,5-Dimethylphenyl)oxazol-2-yl)ethanamine
- 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride
- (4-Methyl-1,2,5-oxadiazol-3-yl)methylamine
Uniqueness: 2-(5-(3-Methoxyphenyl)oxazol-2-yl)ethanamine is unique due to the presence of the methoxy group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different biological activities and applications .
Propriétés
Formule moléculaire |
C12H14N2O2 |
|---|---|
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
2-[5-(3-methoxyphenyl)-1,3-oxazol-2-yl]ethanamine |
InChI |
InChI=1S/C12H14N2O2/c1-15-10-4-2-3-9(7-10)11-8-14-12(16-11)5-6-13/h2-4,7-8H,5-6,13H2,1H3 |
Clé InChI |
GCCXKIKBWILZNQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2=CN=C(O2)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





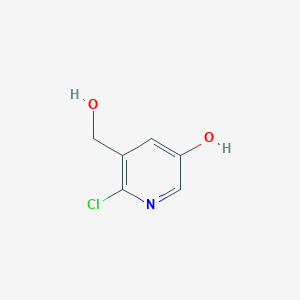

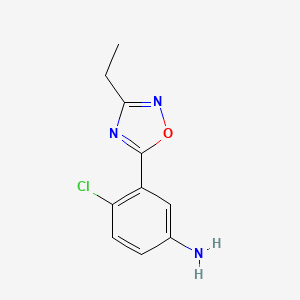
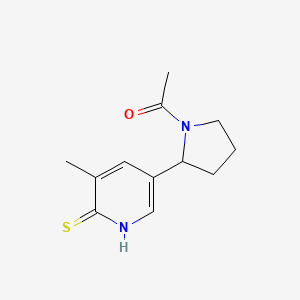
![2-(2,3-Dimethoxyphenyl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B11810697.png)



